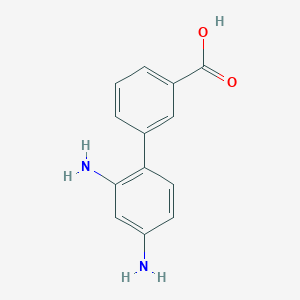![molecular formula C22H23N3O B12610500 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde CAS No. 648449-23-4](/img/structure/B12610500.png)
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is a complex organic compound that features a quinazoline core linked to a piperidine ring via a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common route includes the formation of the quinazoline core followed by the introduction of the piperidine ring. The phenylethyl group is then attached through a series of substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include carboxylic acids, dihydroquinazoline derivatives, and various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide Hydrochloride: A compound with a similar piperidine structure but different functional groups.
Piperidine Derivatives: Various piperidine-containing compounds with diverse biological activities.
Uniqueness
4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
648449-23-4 |
|---|---|
Molekularformel |
C22H23N3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
4-[4-(2-phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde |
InChI |
InChI=1S/C22H23N3O/c26-15-19-8-9-21-20(14-19)22(24-16-23-21)25-12-10-18(11-13-25)7-6-17-4-2-1-3-5-17/h1-5,8-9,14-16,18H,6-7,10-13H2 |
InChI-Schlüssel |
ORXFWIDKDWWXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C3=NC=NC4=C3C=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


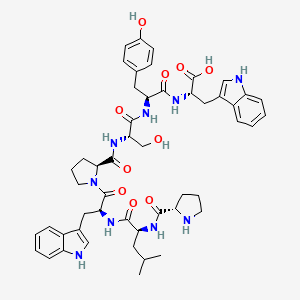
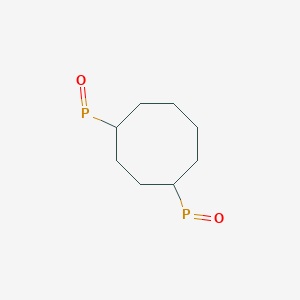
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
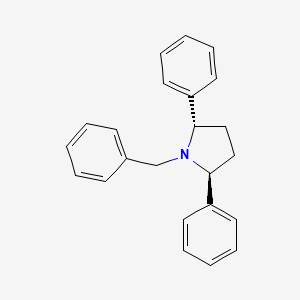
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
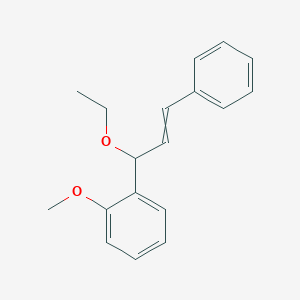
![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
![Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate](/img/structure/B12610488.png)

propanedinitrile](/img/structure/B12610496.png)
